7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
Overview
Description
“7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid” is a chemical compound with the molecular formula C12H7N3O3S . It is a derivative of the thiazolo[3,2-b]-1,2,4-triazine class of compounds . These compounds have been widely used in organic and medicinal chemistry, as well as in agricultural science .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure that includes the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate, followed by intramolecular cyclization with microwave irradiation, hydrolysis, and amidation .Molecular Structure Analysis
The molecular structure of this compound can be confirmed using various techniques such as X-ray powder diffraction (XRD) data . The IR and NMR spectra can also provide valuable information about the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Synthesis and Transformations
A study by Britsun et al. (2004) described a procedure for preparing triazolo[5,1-b][1,3]thiazine derivatives, which could be further processed into various compounds with potential applications in chemical research (Britsun, Esipenko, Kudryavtsev, & Lozinskii, 2004).
Antimicrobial Activity
Sahu, Ganguly, and Kaushik (2014) conducted research on triazolo[3,4-b][1,3,4] thiadiazine derivatives, finding some of them to have promising antimicrobial activity. This suggests a potential application in developing new antimicrobial agents (Sahu, Ganguly, & Kaushik, 2014).
Antibacterial and Antifungal Activities
Research by Taha (2008) on 1,2,4-triazolo[1,5-d]tetrazol-6-yl-1,2,4-triazolo [3,4-b]-1,3,4-thiadiazoles showed they were effective against various microorganisms, highlighting their potential in antibacterial and antifungal applications (Taha, 2008).
Synthesis and Molecular Structure
A study by Mamedov et al. (2004) focused on the synthesis of methyl 3-(2-R-5-phenylthiazol-4-yl)-7-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylates, providing insights into their molecular structure and potential applications in chemical research (Mamedov, Mustakimova, Gubaidullin, Litvinov, & Levin, 2004).
Novel Fused Derivatives
Nagaraju et al. (2013) synthesized novel fused triazolo[3,4-b][1,3,4]thiadiazol derivatives, which could have significant applications in the development of new chemical entities (Nagaraju, Kotaiah, Sampath, Harikrishna, & Rao, 2013).
One-Pot Synthesis
Research by Jilloju et al. (2020) demonstrated a one-pot multi-component reaction to synthesize substituted 2-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-2,3-dihydrophthalazine-1,4-diones, a method that could be important for streamlining synthesis processes in chemical research (Jilloju, Srikanth, Kumar, & Vedula, 2020).
Future Directions
properties
IUPAC Name |
7-oxo-2-phenyl-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3S/c16-10-8(11(17)18)6-19-12-13-9(14-15(10)12)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDUYKDXQXQSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CSC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745179 | |
Record name | 7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid | |
CAS RN |
1375302-47-8 | |
Record name | 7H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-carboxylic acid, 7-oxo-2-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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